Mal-PEG6-PFP

Vue d'ensemble

Description

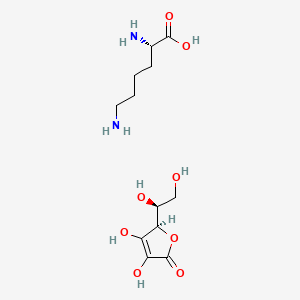

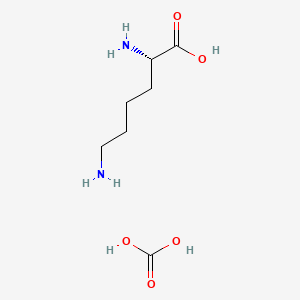

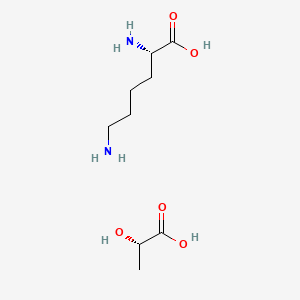

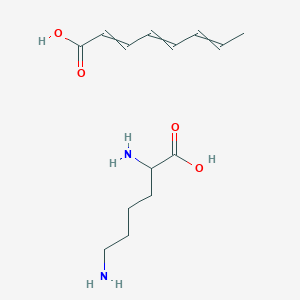

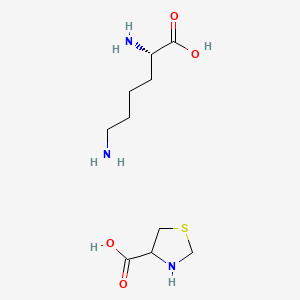

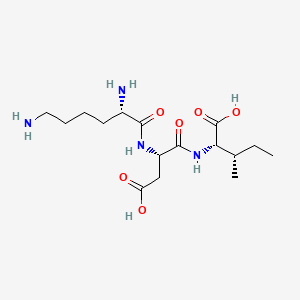

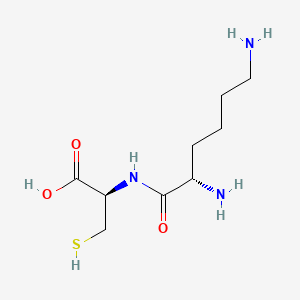

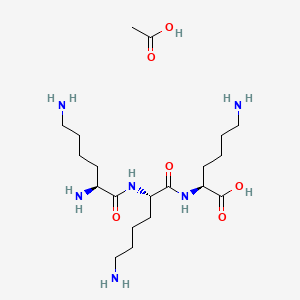

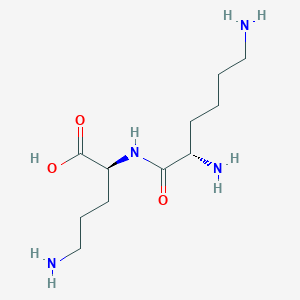

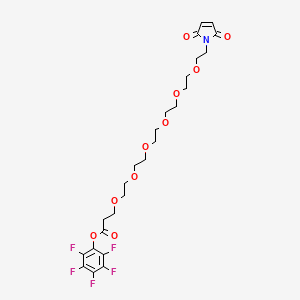

Mal-PEG6-PFP is a PEG-based PROTAC linker . It contains maleimide and PFP moieties . Maleimides are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . The PFP is amine reactive and forms stable amide bonds . PFP was also found to be less susceptible toward hydrolysis than other amine reactive groups .

Synthesis Analysis

Mal-PEG6-PFP is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of Mal-PEG6-PFP is 599.50 . Its molecular formula is C25H30F5NO10 . The SMILES representation isO=C (OC1=C (F)C (F)=C (F)C (F)=C1F)CCOCCOCCOCCOCCOCCOCCN2C (C=CC2=O)=O . Chemical Reactions Analysis

Maleimides in Mal-PEG6-PFP are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . The PFP is amine reactive and forms stable amide bonds .Physical And Chemical Properties Analysis

Mal-PEG6-PFP is a liquid with an off-white to light yellow color . It is soluble in DMSO .Applications De Recherche Scientifique

1. Cancer-Targeted Drug Delivery

The use of multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles has been explored for cancer-targeted drug delivery. These micelles enhance cancer cell uptake through receptor-mediated endocytosis and respond to the stimulus of cancer cell secreted protease MMP-2 to release anticancer drugs, inducing apoptosis in a targeted manner (Chen et al., 2015).

2. Tumor-Targeted Transfection

Transferrin-PEG-PE modified dexamethasone conjugated cationic lipid carriers have been developed for tumor-targeted transfection. These carriers aim to target cells through receptor-mediated pathways and enhance nuclear uptake of genetic materials, showing high transfection efficiency in vitro and in vivo (Wang et al., 2012).

3. Ultrasound-Triggered Gene Therapy

Targeted ultrasound-triggered phase-transition nanodroplets, such as AHNP-PFP-TNDs, have been designed for Her2-overexpressing breast cancer diagnosis and gene transfection. They facilitate tumor targeting ultrasound diagnosis and gene therapy, enhancing gene transfection efficiency and ultrasound contrast effect (Gao et al., 2017).

4. Enhanced Gene Therapy for Cancer

The pEGFP-N1-p53/MAR vector has shown potential in enhancing apoptosis in Hep3B cells. This non-viral, wild-type, recombinant eukaryotic expression vector offers a new strategy for gene therapy in cancer research (Peng et al., 2018).

5. Prostate Cancer Theranostics

PSMA-targeted melanin-like nanoparticles, like Ce6@PDA-DCL-PFP, have been prepared for ultrasound-guided combined photodynamic/photothermal therapy (PDT/PTT) of prostate cancer. These nanoparticles show strong active targeting capacity, enhancing the ultrasound contrast signal and inducing efficient tumor suppression (Dai et al., 2021).

6. Fluorescence Ratiometric Assay for Chemical Transmitters

A novel water-soluble conjugated polymer, PFP-FB, has been designed for ratiometric detection of choline and acetylcholine through cascade enzymatic reactions. This polymer assists in monitoring the choline consumption process of cancer cells, contributing to the development of enzymatic biosensors (Wang et al., 2015).

7. pH-sensitive Shielding of DNA Polyplexes

An acetal-based PEGylation reagent, PEG-acetal-MAL, has been developed for pH-sensitive conjugation of PEG to thiol-functionalized biomolecules. This reagent presents a versatile tool for drug and gene delivery formulations, especially when pH-sensitive PEGylation is preferred (Knorr et al., 2007).

8. Targeted Gene Delivery to Glioma

Chlorotoxin labeled magnetic nanovectors have been investigated for targeted gene delivery to glioma cells. These nanovectors, labeled with CTX and attached to nanoparticles, enhance gene expression in cancer cells and indicate improved treatment outcomes for gene therapy in glioma (Kievit et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F5NO10/c26-20-21(27)23(29)25(24(30)22(20)28)41-19(34)3-5-35-7-9-37-11-13-39-15-16-40-14-12-38-10-8-36-6-4-31-17(32)1-2-18(31)33/h1-2H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNANNZNASDAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F5NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG6-PFP | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.